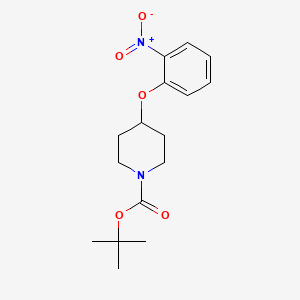

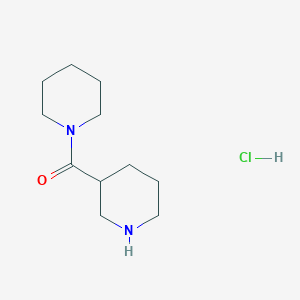

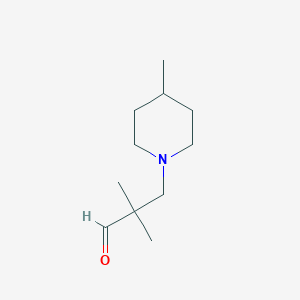

![molecular formula C10H14FNO B1306232 4-[(4-Fluorophenyl)amino]butan-1-ol CAS No. 435345-40-7](/img/structure/B1306232.png)

4-[(4-Fluorophenyl)amino]butan-1-ol

Übersicht

Beschreibung

The compound "4-[(4-Fluorophenyl)amino]butan-1-ol" is a fluorinated organic molecule that is of interest due to the unique properties imparted by the fluorine atom when incorporated into organic structures. Fluorinated compounds are widely sought after in various fields, including drug discovery, due to their potential for enhanced stability, bioavailability, and selectivity in biological systems .

Synthesis Analysis

The synthesis of fluorinated compounds can be complex, requiring stable and efficient fluorinating agents. One such agent is 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, which has been found to have high thermal stability and resistance to aqueous hydrolysis. This agent can be used for the fluorination of alcohols, aldehydes, and ketones, potentially applicable to the synthesis of "4-[(4-Fluorophenyl)amino]butan-1-ol" . However, the specific synthesis pathway for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of compounds similar to "4-[(4-Fluorophenyl)amino]butan-1-ol" has been studied using various analytical techniques. For instance, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and the presence of intramolecular hydrogen bonding . These structural insights are crucial for understanding the physical and chemical behavior of fluorinated compounds.

Chemical Reactions Analysis

Fluorinated compounds can undergo a variety of chemical reactions, depending on their functional groups and the presence of fluorine atoms. The fluorine atom can influence the reactivity and selectivity of these reactions. For example, the deoxofluorinating agent mentioned earlier can effect highly stereoselective deoxofluoro-arylsulfinylation of diols and amino alcohols, which could be relevant for the modification of "4-[(4-Fluorophenyl)amino]butan-1-ol" .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. The presence of fluorine can affect the compound's polarity, boiling point, and metabolic stability. For example, the synthesis and properties of fluoro-substituted analogues of biphenyls have been studied, showing correlations between molecular structure and mesomorphic properties, as well as dielectric properties . These studies are indicative of the complex interplay between fluorine substitution and the physical properties of the molecules.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research on compounds like "2-Fluoro-4-bromobiphenyl" provides insights into the synthesis of fluorinated organic compounds, highlighting the challenges and solutions in their synthesis, such as the avoidance of toxic reagents and the development of practical synthesis methods (Qiu et al., 2009).

Biomedical Applications

The study of paramagnetic amino acids like TOAC, which are structurally related to amino-functionalized organic compounds, reveals their utility in analyzing peptide structures and interactions, with applications in EPR spectroscopy and peptide-protein interaction studies (Schreier et al., 2012). Similarly, the exploration of 4-phenylbutyric acid (a compound with a similar butan-1-ol group) in maintaining proteostasis and its potential therapeutic effects against various pathologies provides a model for the potential biomedical applications of "4-[(4-Fluorophenyl)amino]butan-1-ol" (Kolb et al., 2015).

Material Science and Catalysis

Research on the use of metal cation-exchanged clays in organic synthesis, including the Friedel-Crafts alkylation, provides a perspective on the catalytic applications of fluorinated compounds and their potential role in the development of new materials and catalysts (Tateiwa & Uemura, 1997).

Eigenschaften

IUPAC Name |

4-(4-fluoroanilino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c11-9-3-5-10(6-4-9)12-7-1-2-8-13/h3-6,12-13H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRMKAVGSIJKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCCCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389787 | |

| Record name | 4-[(4-fluorophenyl)amino]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Fluorophenyl)amino]butan-1-ol | |

CAS RN |

435345-40-7 | |

| Record name | 4-[(4-fluorophenyl)amino]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

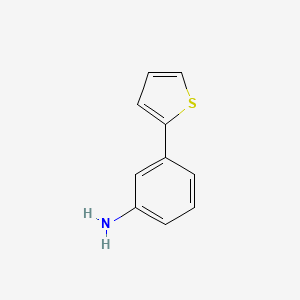

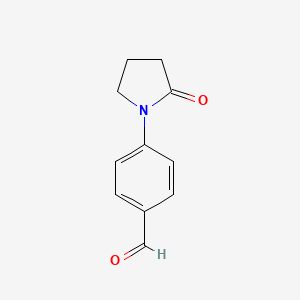

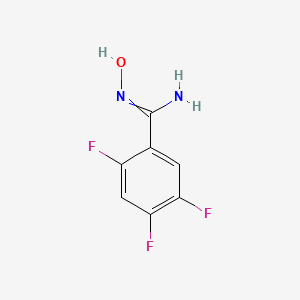

![2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1306160.png)

![tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1306161.png)